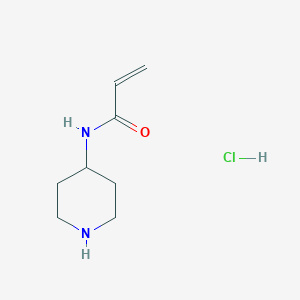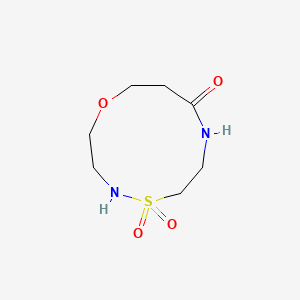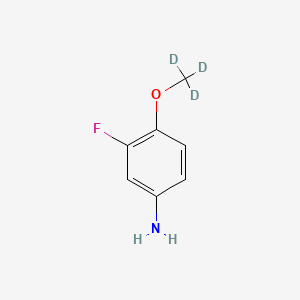
N-(piperidin-4-yl)prop-2-enamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-4-yl)prop-2-enamide hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring and a prop-2-enamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)prop-2-enamide hydrochloride typically involves the reaction of piperidine with prop-2-enamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(piperidin-4-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(piperidin-4-yl)prop-2-enamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-(piperidin-4-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-4-yl)prop-2-enamide hydrochloride is similar to other compounds that contain a piperidine ring or a prop-2-enamide group. Some of these similar compounds include:
Acrylfentanyl: A synthetic opioid with a similar chemical structure.
Acetylfentanyl: Another synthetic opioid with comparable properties.
Butyrfentanyl: A related compound with similar pharmacological effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
N-piperidin-4-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h2,7,9H,1,3-6H2,(H,10,11);1H |
InChI-Schlüssel |
LGJFLVFAJNSZRO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)









